molecular formula C12H11F3O3 B12070514 Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Cat. No.: B12070514
M. Wt: 260.21 g/mol
InChI Key: GWHHWSWUYXNBKC-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate: is a chemical compound with the following properties:

    Chemical Formula: CHFO

    Molecular Weight: 260.21 g/mol

    CAS Number: 1151240-88-8

Preparation Methods

Synthetic Routes: The synthesis of this compound involves esterification and subsequent keto-enol tautomerization. Here’s a simplified synthetic route:

    Esterification: Ethyl 3-oxobutanoate reacts with 2,4,5-trifluorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.

    Keto-Enol Tautomerization: The ester undergoes keto-enol tautomerization, resulting in the final product.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the keto group yields the alcohol derivative.

    Substitution: The trifluorophenyl group can undergo substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic hydrolysis conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:
  • Hydrolysis: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate
  • Reduction: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate (alcohol derivative)

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

InChI

InChI=1S/C12H11F3O3/c1-2-18-10(17)6-8(16)5-7-3-4-9(13)12(15)11(7)14/h3-4H,2,5-6H2,1H3

InChI Key

GWHHWSWUYXNBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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